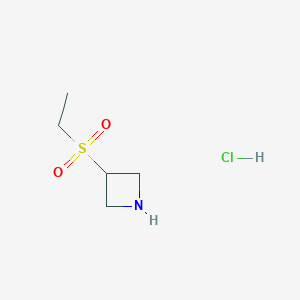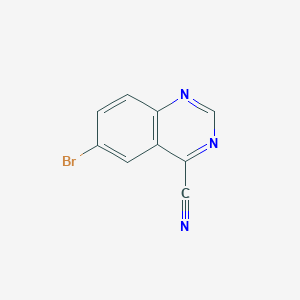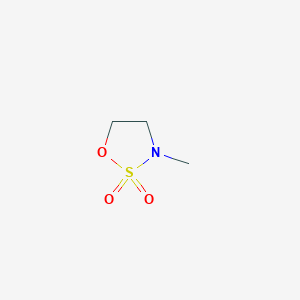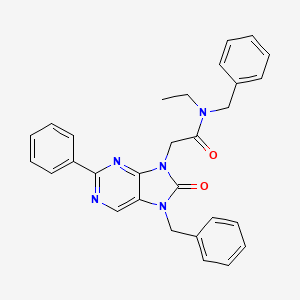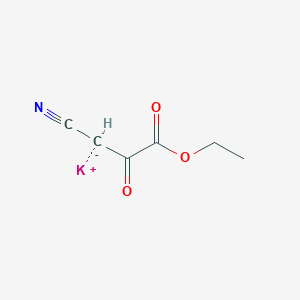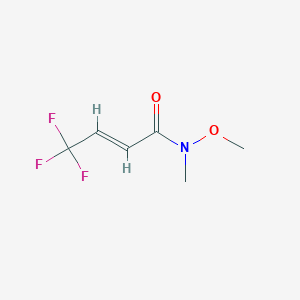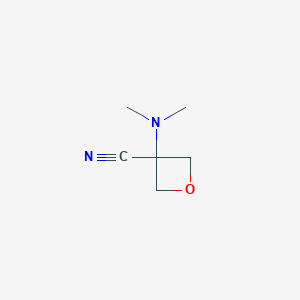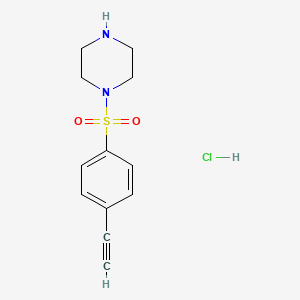
1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride
Descripción general
Descripción
1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride (EPPZ-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of sulfonylpiperazine and is used in the synthesis of various organic molecules. It has a variety of applications, including the synthesis of pharmaceuticals, agrichemicals, and other organic compounds. It is also used as a catalyst in organic reactions. EPPZ-HCl is a highly versatile compound that can be used in a variety of different experiments and research projects.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Potential
Research on chrysin-based sulfonylpiperazines, including compounds related to 1-(4-Ethynylphenyl)sulfonylpiperazine, has shown significant antioxidant and anticancer efficacies. These compounds, especially those with certain functional groups, have demonstrated promising results against various cancer cell lines, indicating their potential in cancer therapy (Patel et al., 2019).
Novel Receptor Antagonists
Studies on benzhydrylpiperazine derivatives, which are structurally related to 1-(4-Ethynylphenyl)sulfonylpiperazine, have been conducted to explore their potential as novel receptor antagonists. This research provides insights into the design of selective inverse agonists with improved bioavailability and therapeutic efficacy (Gao et al., 2011).
Antiproliferative Effects
Compounds structurally similar to 1-(4-Ethynylphenyl)sulfonylpiperazine have been evaluated for their antiproliferative effects against human cancer cell lines. This research contributes to understanding the structure-activity relationships and potential applications of these compounds in cancer treatment (Benfodda et al., 2017).
Molecular Docking Studies
Studies involving molecular docking of dihydropyridine analogs, similar to 1-(4-Ethynylphenyl)sulfonylpiperazine, have indicated their potential as antioxidants and chelating agents. This research suggests their utility in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).
Antibacterial Activities
Research on pyrazole derivatives, which share structural features with 1-(4-Ethynylphenyl)sulfonylpiperazine, has shown notable antibacterial activities against various bacterial strains. These findings highlight the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).
Propiedades
IUPAC Name |
1-(4-ethynylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14;/h1,3-6,13H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOATJMBRHOOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



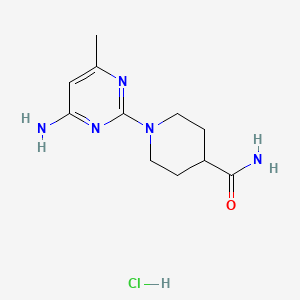
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
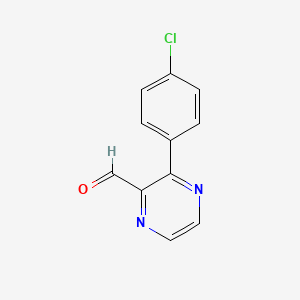
![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)
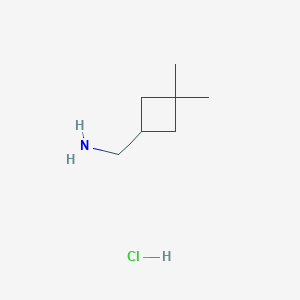
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
